1-bromo-3,3,4,4-tetrafluoropentane
Description
1-Bromo-3,3,4,4-tetrafluoropentane is a halogenated aliphatic compound featuring a pentane backbone substituted with a bromine atom at position 1 and two geminal difluoro groups at positions 3 and 4. This compound serves as a critical fluorinated building block in enantioselective synthesis, particularly for dideoxy-tetrafluorinated hexoses . Its commercial availability and utility in forming perfluoroalkyl lithium intermediates (via MeLi-mediated halogen-lithium exchange) make it valuable for constructing complex fluorinated carbohydrates .
Properties
CAS No. |
2680537-74-8 |
|---|---|
Molecular Formula |
C5H7BrF4 |
Molecular Weight |
223 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,3,4,4-tetrafluoropentane can be synthesized through several methods. One common approach involves the bromination of 3,3,4,4-tetrafluoropentane using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of 1-bromo-3,3,4,4-tetrafluoropentane may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,3,4,4-tetrafluoropentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 3,3,4,4-tetrafluoropentane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents can convert it into corresponding alcohols or acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products:
Substitution: 3,3,4,4-tetrafluoropentanol.
Reduction: 3,3,4,4-tetrafluoropentane.
Oxidation: 3,3,4,4-tetrafluoropentanoic acid.
Scientific Research Applications
1-Bromo-3,3,4,4-tetrafluoropentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated compounds derived from 1-bromo-3,3,4,4-tetrafluoropentane are investigated for their use in diagnostic imaging and as therapeutic agents.
Mechanism of Action
The mechanism by which 1-bromo-3,3,4,4-tetrafluoropentane exerts its effects involves interactions with various molecular targets. For instance, in substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new bonds. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences between 1-bromo-3,3,4,4-tetrafluoropentane and analogous compounds:
Spectroscopic and Physical Properties
- NMR Data :
- 1-Bromo-3,3,4,4-tetrafluoropentane exhibits distinct ¹⁹F NMR signals for CF₂ groups (δ ~-120 to -130 ppm) and ¹H/¹³C resonances typical of aliphatic chains .
- Benzyloxy-substituted analogs (e.g., (3S,4R)-3,4,5-tribenzyloxy-1-bromo-1,1,2,2-tetrafluoropentane) show additional aromatic proton signals (δ ~7.3–7.5 ppm) and benzyl ether carbons (δ ~70–80 ppm) .
Key Research Findings
- Fluorinated Building Blocks: Both 1-bromo-3,3,4,4-tetrafluoropentane and 4-bromo-3,3,4,4-tetrafluoro-1-butene are pivotal in synthesizing fluorinated sugars and alkenes, respectively, due to their compatibility with organometallic reagents .
- Pharmacological Potential: Bromo-fluorinated carboxylic acids (e.g., 5-bromo-4,4,5,5-tetrafluoropentanoic acid) are explored as enzyme inhibitors, leveraging fluorine’s metabolic stability and bromine’s hydrophobic interactions .
- Steric vs. Electronic Effects : In benzyloxy-substituted analogs, steric bulk from protecting groups alters reactivity pathways compared to unsubstituted bromofluoropentanes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
